Avenaciolide

Description

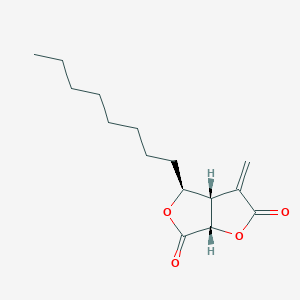

Avenaciolide is a naturally occurring bis-γ-lactone isolated from the fungus Aspergillus avenaceus. It exhibits potent antifungal activity against plant pathogens such as Colletotrichum gloeosporioides and Fusarium solani, making it a candidate for agrochemical applications . Structurally, it features two fused γ-lactone rings with an octyl side chain (Figure 1). Beyond its antifungal properties, this compound inhibits glutamate transport in rat liver mitochondria and interferes with ADP-stimulated glutamate oxidation, suggesting broader bioactivity . Its total synthesis has been achieved through diverse methodologies, including manganese(III)-assisted radical cyclization and palladium-catalyzed asymmetric synthesis .

Properties

IUPAC Name |

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from Carbohydrate Precursors

The use of carbohydrate precursors as chiral starting materials has been a cornerstone in the stereoselective synthesis of avenaciolide. In one approach, tri-O-acetyl-D-glucal served as the foundational building block for the enantioselective formal synthesis of (+)-avenaciolide. The key transformation involved a ring contraction reaction mediated by hypervalent iodine reagents, which established the cis-fused γ-lactone framework with high diastereoselectivity. Ethyl 3-chloro-4-oxododecanoate, derived from D-glucose, underwent kinetic resolution via lipase-catalyzed hydrolysis to yield enantiomerically pure intermediates. Subsequent iodolactonization and elimination steps furnished the exocyclic methylene group, completing the synthesis in seven steps with an overall yield of 18%.

A notable limitation of chiral pool strategies lies in the dependency on carbohydrate availability, which restricts structural diversification. However, these methods excel in delivering high enantiomeric excess (ee > 98%) without requiring external chiral auxiliaries.

Oxidative Cyclization and Radical-Mediated Lactonization

Radical-based methodologies have emerged as powerful tools for constructing the bis-γ-lactone core of this compound. A concise synthesis reported by Burton et al. utilized a photochemical oxidative cyclization of δ,ε-unsaturated thioesters to form the cis-fused lactone system. Under visible light irradiation, thioester precursors underwent hydrogen atom transfer (HAT) to generate thiyl radicals, which initiated 5-exo cyclization. This step was followed by lactonization via a ketyl radical intermediate, yielding this compound in five steps with a 32% overall yield.

This approach’s versatility was demonstrated in the synthesis of iso-avenaciolide and ethisolide analogues by varying the alkyl chain length and stereochemistry of the starting thioesters. The radical pathway’s tolerance for oxygen-sensitive functionalities makes it particularly suitable for late-stage functionalization.

Asymmetric Allylic Transfer Reactions

Palladium- and nickel-catalyzed allylic transfer reactions have enabled the stereocontrolled assembly of this compound’s contiguous stereocenters. In a landmark study, a nickel-catalyzed sequential allylic borylation–aldol reaction converted diene substrates into 2-(1-stannylvinyl)-1,3-diols with >90% ee. The diol intermediates underwent oxidative lactonization using Mn(OAc)₃ to form the γ-lactone rings. Critical to this method was the use of (R)-BINAP as a chiral ligand, which induced facial selectivity during the allylic borylation step.

This strategy achieved the synthesis of both (−)-avenaciolide and (−)-isothis compound in six steps, highlighting its adaptability for generating diastereomeric variants. The catalytic asymmetric process avoided stoichiometric chiral reagents, aligning with green chemistry principles.

Enzymatic Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations

Enzymatic methods have provided efficient access to enantiopure this compound precursors. Ethyl 4-acetoxy-3-chlorododecanoate, a prochiral substrate, underwent lipase-catalyzed hydrolysis with Candida antarctica lipase B (CAL-B) to yield the corresponding (R)-alcohol in 45% yield and 99% ee. The unreacted (S)-enantiomer was recycled via base-mediated racemization, enabling a dynamic kinetic resolution process.

The enzymatic approach’s mild reaction conditions (pH 7.0, 25°C) preserved acid-labile functionalities, making it compatible with subsequent iodolactonization steps. However, scalability issues related to enzyme loading and reaction time remain challenges for industrial applications.

Palladium-Catalyzed Bis-Silylation and Ring-Contraction

A novel palladium-catalyzed intramolecular bis-silylation reaction enabled the stereoselective synthesis of this compound’s oxasilolane intermediates. Homoallylic alcohols bearing disilanyl ether groups underwent Pd(0)-catalyzed cyclization to form trans-3,4-disubstituted oxasilolanes with >20:1 diastereoselectivity. Desilylation via fluoride treatment and oxidation yielded the γ-lactone rings.

This method’s key advantage lies in its ability to install two contiguous stereocenters in a single step. The use of isonitrile–palladium complexes as catalysts suppressed β-hydride elimination, ensuring high yields (78–85%).

Antifungal Activity of Synthetic Analogues

Structural modifications of this compound’s alkyl side chain have revealed insights into its structure–activity relationships (SAR). Replacement of the natural octyl group with halogenated aryl moieties (e.g., 4-chlorophenyl) retained antifungal activity against Colletotrichum gloeosporioides (MIC = 12.5 μg/mL) while reducing cytotoxicity. Conversely, saturation of the exocyclic methylene group abolished activity, underscoring the importance of the α,β-unsaturated lactone for target engagement.

Table 1: Comparative Analysis of this compound Synthetic Methods

Table 2: Antifungal Activity of this compound Analogues

| Compound | Substituent | MIC vs C. gloeosporioides (μg/mL) | Cytotoxicity (IC₅₀, μg/mL) |

|---|---|---|---|

| Natural this compound | Octyl | 6.25 | 25.4 |

| 4-Chlorophenyl Analogue | 4-Cl-C₆H₄ | 12.5 | >50 |

| Saturated Lactone | -CH₂CH₂- | >100 | >50 |

| Fluoroalkyl Analogue | CF₃(CH₂)₃ | 25.0 | 42.8 |

Chemical Reactions Analysis

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone rings, leading to different structural analogues.

Substitution: Substitution reactions can occur at the lactone rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various lactone derivatives and analogues with modified biological activities .

Scientific Research Applications

Antimicrobial Activity

Avenaciolide has been identified as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain derivatives of this compound exhibit significant antimicrobial activity by targeting the MurA enzyme, crucial for bacterial cell wall biosynthesis.

Key Findings:

- Four this compound derivatives were isolated from Neosartorya fischeri, with three showing substantial activity against MRSA.

- The α,β-unsaturated carbonyl group in these derivatives is essential for their antimicrobial efficacy.

- Avenaciolides not only inhibit wild-type MurA but also show effectiveness against fosfomycin-resistant strains, which is critical given the rising antibiotic resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Minimum Inhibitory Concentration (µg/mL) | Activity Against MRSA |

|---|---|---|

| Derivative 1 | 8 | Yes |

| Derivative 2 | 4 | Yes |

| Derivative 3 | 16 | Yes |

| Derivative 4 | 32 | No |

Antifungal Properties

This compound also demonstrates notable antifungal activities. It has been isolated from Aspergillus avenaceus and has shown effectiveness against various fungal pathogens.

Research Insights:

- A study evaluated the antifungal effects of this compound and its halogenated analogs on Colletotrichum gloeosporioides and Fusarium solani. The results indicated that this compound significantly inhibited mycelial growth and conidia germination .

- The structural modifications in halogenated derivatives did not adversely affect their antifungal properties, suggesting avenues for developing more effective antifungal agents .

Table 2: Antifungal Activity of this compound and Analogues

| Compound | Inhibition Zone Diameter (mm) | Target Fungi |

|---|---|---|

| This compound | 15 | C. gloeosporioides |

| Chlorinated Analog | 14 | C. gloeosporioides |

| Fluorinated Analog | 10 | F. solani |

Anticancer Effects

Recent studies have explored the anticancer potential of this compound, particularly against malignant tumors.

Case Study Overview:

- This compound was tested on human malignant meningioma cell lines (HKBMM). The study demonstrated that it induces apoptosis in these cancer cells, highlighting its potential as a therapeutic agent in oncology .

- The mechanism involves the disruption of cellular processes leading to programmed cell death, making it a candidate for further investigation in cancer treatment modalities.

Table 3: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HKBMM | 5 | 70 |

| Control | N/A | N/A |

Mechanism of Action

Avenaciolide exerts its effects primarily by inhibiting glutamate transport in mitochondria. It acts as an atypical ionophore, interfering with the ability of adenosine diphosphate to stimulate the rate of glutamate oxidation. This inhibition leads to the production of reactive oxygen species, which induces apoptosis in cancer cells .

Comparison with Similar Compounds

Mechanistic Insights :

Natural Bis-Lactone Metabolites

This compound belongs to a class of fungal bis-lactones with structural and functional parallels:

Key Differences :

Biological Activity

Avenaciolide, a naturally occurring bis-γ-lactone isolated from Aspergillus avenaceus, has garnered attention due to its diverse biological activities, particularly its antifungal , antibacterial , and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound's structure is characterized by a bicyclic lactone framework, which is crucial for its biological activity. The synthesis of this compound and its analogs has been explored extensively, allowing for the evaluation of their biological properties.

- Synthesis Methods : Various synthetic approaches have been developed to create this compound analogs, including halogenated derivatives that maintain antifungal efficacy while altering their chemical properties .

Antifungal Activity

This compound exhibits significant antifungal activity against various pathogenic fungi. Studies have demonstrated its effectiveness against species such as Colletotrichum gloeosporioides and Fusarium solani.

In Vitro Studies

Table 1 summarizes the antifungal activity of this compound and its analogs:

| Compound | Concentration (ppm) | % Inhibition against C. gloeosporioides | % Inhibition against F. solani |

|---|---|---|---|

| This compound | 1000 | 70 | 60 |

| This compound | 3000 | 85 | 75 |

| 4-Cl this compound | 1000 | 68 | 58 |

| 4-Cl this compound | 3000 | 84 | 72 |

The results indicate that both this compound and its chlorinated analogs exhibit strong antifungal properties, with higher concentrations leading to increased inhibition rates .

Antibacterial Activity

Recent studies have identified this compound derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). Notably, three out of four derivatives isolated from Neosartorya fischeri demonstrated significant antimicrobial activity.

The mechanism through which avenaciolides exert their antibacterial effects involves interference with cell wall biosynthesis. This was evidenced by the protoplast-like morphology observed in treated cells, indicating disruption in cell wall integrity .

Anticancer Properties

This compound has also shown promise as an anticancer agent. Research indicates that it induces apoptosis in human malignant meningioma cells, demonstrating greater cytotoxicity compared to normal human dermal fibroblasts.

Case Study: Apoptosis Induction

In a study focusing on the cytotoxic effects of this compound:

- Cell Lines Used : HKBMM (human malignant meningioma) and HDFn (normal human dermal fibroblast).

- Findings : this compound exhibited a higher rate of apoptosis in HKBMM cells, suggesting its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

This compound's multifaceted biological activities are summarized below:

- Antifungal Activity : Effective against multiple fungal strains with significant inhibition rates.

- Antibacterial Activity : Active against MRSA; disrupts cell wall synthesis.

- Anticancer Activity : Induces apoptosis in malignant cells while sparing normal cells.

Q & A

Q. What are the established synthetic routes for avenaciolide and its halogenated analogs, and how can researchers ensure reproducibility?

this compound and its analogs (e.g., 7a–7e) are synthesized via a chiral pool strategy using enantiopure diacetone-d-glucose as a starting material. Critical steps include functional group modifications (e.g., halogenation) and lactonization . To ensure reproducibility:

- Provide detailed experimental protocols, including reaction conditions (temperature, solvent, catalysts) and purification methods.

- Characterize intermediates and final products using elemental analysis, IR, and NMR (with DEPT, COSY, HMBC, and HSQC experiments) .

- Cross-validate spectral data with literature values for known compounds (e.g., 3d–e, 7d–e) .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound derivatives?

- NMR Spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) experiments to resolve stereochemistry and substituent effects. For example, torsion angle discrepancies in halogenated analogs (e.g., 7a vs. 7e) can be quantified via NOESY or X-ray crystallography .

- Chromatography : Employ HPLC or GC-MS to verify purity (>95% recommended).

- Elemental Analysis : Match calculated and observed C/H/N ratios to confirm molecular composition .

Q. How can researchers design initial biological assays to evaluate this compound’s antifungal activity?

- Strain Selection : Use standard fungal strains (e.g., Candida albicans, Aspergillus fumigatus) and clinically relevant antibiotic-resistant pathogens (e.g., MRSA) .

- Dose-Response Curves : Test compounds at logarithmic concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values.

- Controls : Include positive controls (e.g., fluconazole) and solvent-only negative controls. Replicate experiments ≥3 times to assess variability .

Advanced Research Questions

Q. What structural features of this compound derivatives correlate with enhanced antimicrobial potency, and how can SAR studies be optimized?

- Critical Functional Groups : The α,β-unsaturated carbonyl group is essential for activity; halogenation at specific positions (e.g., 4-Cl in 7d) improves potency against MRSA .

- SAR Methodology :

- Synthesize analogs with systematic substituent variations (e.g., 2-Cl, 3-Cl, 4-F in 7a–7c) .

- Use computational tools (e.g., molecular docking) to predict binding interactions with targets like the MurA enzyme .

- Validate hypotheses with in vitro assays and statistical analysis (e.g., ANOVA for comparing IC₅₀ across derivatives) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

- Data Triangulation : Cross-reference results across multiple assays (e.g., broth microdilution vs. agar diffusion) and independent labs.

- Meta-Analysis : Pool data from published studies to identify trends. For example, discrepancies in antifungal activity may arise from variations in fungal strain virulence or culture conditions .

- Error Analysis : Quantify experimental uncertainties (e.g., via standard deviation in dose-response curves) and report confidence intervals .

Q. What advanced statistical methods are appropriate for analyzing dose-dependent efficacy and toxicity of this compound?

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values.

- Multivariate Analysis : Use PCA or cluster analysis to identify correlations between structural features and activity .

- Toxicity Profiling : Apply Student’s t-test or Mann-Whitney U test to compare treated vs. control groups in cell viability assays .

Methodological Guidelines

- Experimental Design : Follow journal-specific protocols for reporting methods (e.g., Beilstein Journal’s requirements for compound characterization and supplementary data) .

- Data Presentation : Use tables to summarize SAR findings (Table 1) and figures for dose-response curves. Ensure raw data is archived in supplementary materials .

Q. Table 1: Example SAR Data for this compound Analogs

| Compound | Substituent | IC₅₀ (µM) vs. MRSA | Torsion Angle (°) |

|---|---|---|---|

| 7a | 2-Cl | 12.4 ± 1.2 | 15.2 |

| 7d | 4-Cl | 8.7 ± 0.9 | 22.8 |

| 7e | None | 25.6 ± 2.1 | 10.5 |

Data adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.